molecular formula C8H11N3OS B13112372 6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B13112372
M. Wt: 197.26 g/mol
InChI Key: KJDIICUPWKWNQE-UHFFFAOYSA-N
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Description

6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound containing a triazine ring with a thioxo group and a cyclopentyl substituent. Compounds of this class are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might involve the reaction of cyclopentanone with thiosemicarbazide, followed by cyclization in the presence of an acid or base catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the triazine ring.

Scientific Research Applications

6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one and its derivatives are of interest in several research areas:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for their potential as therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one depends on its specific biological target. It may interact with enzymes or receptors, inhibiting or modulating their activity. The thioxo group and triazine ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopentyl-3-thioxo-1,2,4-triazine: Lacks the dihydro component.

    3-Thioxo-1,2,4-triazine derivatives: Various substitutions on the triazine ring.

Uniqueness

6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to the presence of both the cyclopentyl group and the thioxo group, which may confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

6-cyclopentyl-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C8H11N3OS/c12-7-6(5-3-1-2-4-5)10-11-8(13)9-7/h5H,1-4H2,(H2,9,11,12,13)

InChI Key

KJDIICUPWKWNQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NNC(=S)NC2=O

Origin of Product

United States

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